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Compound of Interest

Compound Name: Dasotraline hydrochloride

Cat. No.: B023448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and
characterization of dasotraline hydrochloride metabolites. Dasotraline, a dopamine and
norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans, leading to the
formation of multiple biotransformation products. Understanding the metabolic pathways and
the analytical methodologies for identifying these metabolites is crucial for a thorough
assessment of the drug's safety and efficacy.

Identified Metabolites of Dasotraline

In a pivotal human absorption, distribution, metabolism, and excretion (ADME) study utilizing

[14C]-dasotraline, a total of eight metabolites were identified and structurally characterized.[1]
These metabolites were detected in plasma, urine, and feces, indicating the various routes of
elimination. The identified metabolites are summarized in Table 1.

Table 1: Identified Metabolites of Dasotraline Hydrochloride in Humans
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Metabolite ID Name Matrix Detected
M41 Dasotraline-oxime Plasma, Urine, Feces
Sulfate conjugate of )
M42 ) ] Plasma, Urine
dasotraline-oxime
Glucuronide conjugate of ]
M43 ] ] Plasma, Urine
dasotraline-oxime
N-hydroxy-dasotraline )
M35 ] Plasma, Urine
glucuronide
Mono-oxidized (S)-tetralone ]
M31A ] Urine
glucuronide
Mono-oxidized (S)-tetralone )
M32 ] Urine
glucuronide
(S)-4-(3,4-dichlorophenyl)-3,4- )
(S)-tetralone ] Urine, Feces
dihydronaphthalen-1(2H)-one
(1R,4S)-acetamide N-acetyl-dasotraline Feces

Quantitative Distribution of Dasotraline and its

Metabolites

The quantitative distribution of dasotraline and its metabolites varies across different biological

matrices. In plasma, the parent drug accounts for a small fraction of the total radioactivity, with

the majority being attributed to its metabolites.[1]

Table 2: Mean Percentage of Total Radioactivity of Dasotraline and its Metabolites in Human

Plasma
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Analyte Mean % of Total Radioactivity
Dasotraline 8.59
M42 (Sulfate conjugate of dasotraline-oxime) 60.1

M43 (Glucuronide conjugate of dasotraline-

) 15.0
oxime)
M41 (Dasotraline-oxime) 0.62
M35 (N-hydroxy-dasotraline glucuronide) Minor (detected by MS)

Table 3: Distribution of Dasotraline Metabolites in Human Urine and Feces

Metabolite Urine Feces

M41 Detected Detected
M42 Detected Not Detected
M43 Detected Not Detected
M31A Detected Not Detected
M32 Detected Not Detected
M35 Detected Not Detected
(S)-tetralone Detected Detected
(1R,4S)-acetamide Not Detected Detected

Metabolic Pathways of Dasotraline

Dasotraline undergoes extensive phase | and phase Il metabolism. The primary
biotransformation pathways include oxidation of the amine group, oxidative deamination, N-
hydroxylation, and subsequent conjugation reactions.[1]

The major metabolic pathways are:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5461651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amine Oxidation: The primary amine of dasotraline is oxidized to form an oxime metabolite
(M41). This is a major initial metabolic step.

Phase Il Conjugation: The oxime metabolite (M41) undergoes extensive phase Il conjugation
to form a sulfate conjugate (M42) and a glucuronide conjugate (M43). These two conjugates
are the most abundant circulating metabolites in plasma.[1]

N-hydroxylation and Glucuronidation: Dasotraline can also undergo N-hydroxylation followed
by glucuronidation to form the M35 metabolite.[1]

Oxidative Deamination: The amino group can be removed through oxidative deamination to
form (S)-tetralone.[1]

Further Oxidation and Glucuronidation: The (S)-tetralone metabolite can be further mono-
oxidized and then conjugated with glucuronic acid to form M31A and M32.[1]

N-acetylation: A minor pathway involves the N-acetylation of dasotraline to form (1R,4S)-
acetamide.[1]
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Figure 1: Proposed metabolic pathways of dasotraline in humans.

Experimental Protocols

The identification and quantification of dasotraline and its metabolites require sophisticated
analytical techniques, primarily high-performance liquid chromatography coupled with tandem
mass spectrometry (LC-MS/MS). In vitro studies using human liver microsomes are also
essential for elucidating the metabolic pathways and identifying the enzymes involved.

Sample Preparation from Biological Matrices

Due to the low concentrations of dasotraline and its metabolites, especially in plasma, efficient
extraction methods are critical.

e Plasma: Plasma samples are typically extracted using protein precipitation with a solvent like
methanol containing 0.1% acetic acid. The extraction is often repeated multiple times to
ensure high recovery. The combined extracts are then evaporated to dryness and
reconstituted in a smaller volume of a suitable solvent mixture (e.g., 2:1 methanol:water with
0.1% acetic acid) for LC-MS/MS analysis.[1]

» Urine and Feces: For urine and feces, a pooling strategy is often employed to increase the
concentration of metabolites for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS) Analysis

A highly sensitive and selective LC-MS/MS method is necessary for the separation and
detection of dasotraline and its metabolites.

o Chromatography: Reverse-phase chromatography is commonly used. A C8 or C18 column
can be employed for the separation. A gradient elution with a mobile phase consisting of an
agueous component (e.g., water with 0.1% formic acid) and an organic component (e.g.,
acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation
of the parent drug and its various metabolites.

e Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap™ MS, is
crucial for accurate mass measurements and structural elucidation of unknown metabolites.
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[1] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the
parent drug and its metabolites, which aids in their structural identification. Detection is
performed in positive ion mode, and multiple reaction monitoring (MRM) is used for
guantification. For example, the protonated precursor to product ion transition for a related
compound, sertraline, is m/z 306.2 -~ 159.0, and for its N-desmethyl metabolite is m/z 292.1
- 159.0.[2]

In Vitro Metabolism using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are instrumental in identifying the
metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism

of a drug candidate.

 Incubation: Dasotraline is incubated with pooled human liver microsomes in a phosphate
buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, typically NADPH, to
initiate the metabolic reactions.

» Reaction Phenotyping: To identify the specific CYP enzymes involved, reaction phenotyping
studies are conducted. This can be done using two main approaches:

o Recombinant CYP Enzymes: Dasotraline is incubated individually with a panel of
recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9,
CYP2C19, CYP2D6, and CYP3A4) to determine which enzymes are capable of
metabolizing the drug.

o Chemical Inhibition: Dasotraline is incubated with HLMs in the presence of known
selective inhibitors for different CYP isoforms. A reduction in the metabolism of dasotraline
in the presence of a specific inhibitor indicates the involvement of that particular CYP
enzyme. Studies have shown that dasotraline is a selective inactivator of CYP2B6.[3][4]

o Sample Analysis: After incubation, the reaction is stopped, and the samples are processed
(e.g., by protein precipitation) and analyzed by LC-MS/MS to identify and quantify the
metabolites formed.

Experimental and Logical Workflows
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The identification of drug metabolites is a systematic process that involves several key stages,
from in vivo and in vitro studies to sophisticated analytical characterization.
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Figure 2: General experimental workflow for dasotraline metabolite identification.

Conclusion

The metabolism of dasotraline hydrochloride in humans is a complex process involving
multiple biotransformation pathways, leading to the formation of eight identified metabolites.
The primary routes of metabolism are amine oxidation and subsequent extensive phase II
conjugation, as well as oxidative deamination and N-hydroxylation. The identification and
quantification of these metabolites rely on sensitive and specific LC-MS/MS methods,
complemented by in vitro studies using human liver microsomes to elucidate the enzymatic
mechanisms. This in-depth understanding of dasotraline's metabolic fate is essential for a
comprehensive evaluation of its pharmacokinetic profile and overall safety in clinical
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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